Product packaging for sodium potassium ATPase inhibitor 2(Cat. No.:CAS No. 124541-52-2)

sodium potassium ATPase inhibitor 2

Cat. No.: B1168899
CAS No.: 124541-52-2
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Description

Role in Cellular Ion Homeostasis

The primary and most recognized role of Na/K-ATPase is the maintenance of cellular ion homeostasis. By continuously pumping Na out and K into the cell, it establishes and sustains the steep electrochemical gradients of these ions across the plasma membrane bldpharm.comnih.govptglab.com. These gradients are vital for:

Resting Membrane Potential: The unequal distribution of ions and the electrogenic nature of the pump contribute significantly to the negative resting membrane potential, particularly in excitable cells like neurons and muscle cells nih.gov.

Cell Volume Regulation: The Na/K-ATPase helps control cell volume by extruding Na, which influences osmotic balance and prevents excessive water influx nih.gov.

Secondary Active Transport: The Na gradient established by the pump provides the driving force for numerous secondary active transport systems, such as nutrient uptake (e.g., glucose and amino acids) and the Na/Ca exchanger, which are crucial for cellular function nih.govptglab.com. In many tissues, the Na/K-ATPase can account for a significant portion of cellular ATP consumption, up to 70% in nerve cells nih.gov.

Multifunctional Aspects Beyond Ion Pumping in Research Contexts

Beyond its conventional role in ion transport, the Na/K-ATPase has emerged as a multifunctional protein involved in various cellular signaling pathways. It functions as a signal transducer and integrator, capable of regulating pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, reactive oxygen species (ROS) production, and intracellular calcium levels nih.gov. This dual role as a pump and a signal transducer makes it a compelling target in diverse research contexts, including cancer biology, where it is considered an emerging target researchgate.net. Its various isoforms (e.g., α1 and α2 in cardiac and vascular smooth muscle) contribute to distinct physiological roles and signaling pathways researchgate.net.

Historical Context of Na/K-ATPase Inhibition Research

The discovery of the sodium-potassium pump in 1957 by Jens Christian Skou marked a pivotal moment in understanding cellular ion dynamics, earning him a Nobel Prize in 1997 nih.gov. Early research into Na/K-ATPase inhibition primarily focused on cardiac glycosides like digoxin (B3395198) and ouabain (B1677812), which are naturally occurring compounds historically used to treat heart failure and arrhythmias bldpharm.comnih.gov. These inhibitors bind to the extracellular part of the enzyme, disrupting ion transport and indirectly increasing intracellular calcium, thereby enhancing myocardial contractility bldpharm.comnih.gov.

Properties

CAS No.

124541-52-2

Molecular Formula

C9H9FN2O

Synonyms

sodium potassium ATPase inhibitor 2

Origin of Product

United States

Mechanisms of Na+/k+ Atpase Inhibition by the Chemical Compound

Interaction with Enzyme Conformational States

The Na+/K+-ATPase operates through a cycle of conformational changes, primarily alternating between the E1 state (high affinity for intracellular Na+) and the E2 state (high affinity for extracellular K+). nih.govnih.gov The transition between these states is powered by the hydrolysis of ATP. nih.gov Inhibitors of the Na+/K+-ATPase often exhibit preferential binding to one of these conformational states, thereby stabilizing it and preventing the completion of the pumping cycle.

For instance, some inhibitors bind to the phosphorylated E2 state of the enzyme, which is the conformation that normally binds extracellular potassium. wikipedia.org This binding event traps the enzyme in an inactive state, preventing the dephosphorylation and subsequent binding of K+ that are necessary for the transition back to the E1 conformation. This stabilization of a specific enzyme conformation is a key aspect of the inhibitory mechanism. scbt.com

Characterization of Inhibitor Binding Sites on Na+/K+-ATPase Subunits

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic alpha (α) subunit and a regulatory beta (β) subunit. guidetopharmacology.org Some complexes also include a third, smaller FXYD subunit. researchgate.net The binding of inhibitors occurs at specific sites on these subunits.

The α-subunit is the primary site of both ion transport and ATP hydrolysis, and it also harbors the binding site for many well-known inhibitors, such as cardiac glycosides. guidetopharmacology.org This subunit contains multiple transmembrane helices that form the ion-binding pockets. nih.gov Inhibitors like sodium potassium ATPase inhibitor 2 are thought to interact with the extracellular domain of the α-subunit. patsnap.com This interaction can physically obstruct the ion pathway or induce allosteric changes that prevent the conformational shifts required for ion translocation. The binding of these inhibitors can be influenced by the presence of extracellular potassium, which competes for binding at or near the same site. guidetopharmacology.org

While the α-subunit is the primary binding site, the β and FXYD subunits can modulate the affinity of inhibitors. The β-subunit is essential for the proper folding, maturation, and plasma membrane targeting of the α-subunit. It can also influence the α-subunit's conformation and, consequently, its interaction with inhibitors. The FXYD proteins, a family of small, single-span membrane proteins, can also associate with the Na+/K+-ATPase and modulate its kinetic properties, including its affinity for both ions and inhibitors. researchgate.net The specific isoforms of the α, β, and FXYD subunits that are expressed in a particular tissue can therefore influence the potency and selectivity of an inhibitor. guidetopharmacology.org

Kinetic Analysis of Na+/K+-ATPase Inhibition

Kinetic studies are crucial for characterizing the nature of enzyme inhibition, providing quantitative measures of inhibitor potency and insights into the mechanism of action.

The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value for a given inhibitor can vary depending on the experimental conditions, such as the concentrations of ATP, Na+, and K+, as well as the specific isoforms of the Na+/K+-ATPase being studied. For example, the IC50 of the endogenous modulator II-A, isolated from the brain, was found to be independent of ATP and Na+ concentrations but was influenced by K+ levels. nih.gov

Interactive Table: IC50 Values of Various Na+/K+-ATPase Inhibitors

Compound IC50 Cell Line/Tissue Reference
Istaroxime hydrochloride 0.11 µM Not specified medchemexpress.com
Ginsenoside Rb1 6.3 ± 1.0 µM Not specified medchemexpress.com
Oleandrin 620 nM Not specified medchemexpress.com
Acevaltrate 22.8 µM Rat kidney medchemexpress.com
Acevaltrate 42.3 µM Rat brain hemispheres medchemexpress.com
ANTO2 ~135 nM A549 lung cancer cells nih.gov

The interaction between an inhibitor and the Na+/K+-ATPase can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. The inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. For instance, the brain-derived inhibitor II-A exhibits uncompetitive inhibition with respect to ATP and non-competitive inhibition with respect to Na+ and K+. nih.gov

Irreversible inhibitors, in contrast, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. The reversibility of inhibition is a critical factor in the pharmacological profile of a drug, influencing its duration of action and potential for toxicity.

Na+/K+-ATPase Subunit Isoforms in Diverse Biological Systems

The Na+/K+-ATPase is composed of at least two main subunits: a large catalytic α subunit and a regulatory β subunit sdbonline.orgfrontiersin.orgrupress.orgnih.gov. Additionally, FXYD proteins can associate with the αβ complex, acting as modulatory γ subunits frontiersin.orgnih.govcdnsciencepub.commdpi.com. The molecular diversity of the Na+/K+-ATPase arises from the existence of multiple isoforms for both the α and β subunits, which assemble into distinct isozymes with varied functional properties and tissue-specific expression patterns sdbonline.orgfrontiersin.orgphysiology.org.

In mammals, four different α-polypeptides (α1, α2, α3, and α4) and three distinct β-isoforms (β1, β2, and β3) have been identified rupress.orgnih.govmdpi.comphysiology.org.

Alpha Subunits:

α1: This isoform is ubiquitously expressed across nearly all tissues and is considered a "housekeeping" isoform, playing a fundamental role in maintaining basal ion gradients frontiersin.orgrupress.orgnih.govphysiology.org. It is particularly abundant in epithelia with high rates of solute transport, such as the outer medulla of the kidney nih.gov.

α2: Predominantly found in excitable tissues like skeletal muscle, adipocytes, heart, and glial cells in the brain sdbonline.orgrupress.orgnih.govphysiology.org. In cardiac muscle, α2 plays a key role in regulating intracellular Ca2+ levels, influencing muscle contraction mdpi.comphysiology.orgnih.gov.

α3: Highly expressed in nervous tissues, particularly in neurons, and in the heart sdbonline.orgrupress.orgnih.govphysiology.org. In neurons, α3 is crucial for rapid signaling and the clearance of intracellular sodium during intense neuronal activity frontiersin.org.

α4: This isoform exhibits a highly restricted expression pattern, being found almost exclusively in the testis nih.govphysiology.orgmdpi.com.

Beta Subunits:

Three β-isoforms (β1, β2, and β3) exist and are essential for the proper maturation, trafficking, and membrane insertion of the α subunit frontiersin.orgrupress.orgphysiology.orgnih.govmdpi.com. They also differentially modulate the enzymatic activity and apparent affinities for Na+ and K+ nih.gov. For instance, β1 and β2 are found in various mammalian tissues, while β3 has been detected in mouse, rat, and human tissues physiology.org. In cardiac myocytes, α2 is preferentially expressed with β2 in T-tubules, forming α2β2 heterodimers nih.gov.

FXYD Proteins (Gamma Subunits): These are small, single-transmembrane-domain proteins that can associate with Na+/K+-ATPase and modulate its activity in a tissue-specific manner frontiersin.orgnih.govcdnsciencepub.commdpi.com.

The unique combinations of these α and β subunits, sometimes with FXYD proteins, result in distinct Na+/K+-ATPase isozymes with varying kinetic properties, including differential affinities for Na+, K+, and ATP frontiersin.orgrupress.orgphysiology.orgnih.gov. For example, α3β1-isozyme exhibits a lower affinity for Na+ compared to α1β1 and α2β1 physiology.org.

Differential Affinity and Selectivity of The Chemical Compound for Na+/K+-ATPase Isoforms

The functional diversity of Na+/K+-ATPase isoforms makes them attractive targets for isoform-selective inhibitors. While specific data for "this compound" is not available, known Na+/K+-ATPase inhibitors, particularly cardiac glycosides such as ouabain (B1677812) and digoxin (B3395198), exhibit significant differential affinities for various Na+/K+-ATPase isoforms nih.govmdpi.commedchemexpress.comresearchgate.netwikipedia.org. This isoform selectivity is a critical aspect in understanding their physiological and potential therapeutic effects.

The differential affinity of inhibitors is largely determined by specific amino acid residues within the Na+/K+-ATPase alpha subunit, particularly in the first extracellular loop between transmembrane regions M1 and M2 mdpi.comresearchgate.net. For example, residues such as Met119 and Ser124 have been linked to differences in affinity between the α1 and α2 isoforms for various digitalis-like compounds researchgate.net.

For illustrative purposes, consider how a hypothetical "this compound" would interact with Na+/K+-ATPase isoforms, drawing on observed patterns for known inhibitors:

Illustrative Differential Affinity of a Hypothetical Isoform-Selective Na+/K+-ATPase Inhibitor for Alpha Subunits

Alpha Subunit IsoformIllustrative IC50 Range (nM)Relative Sensitivity (Compared to α1)Key Tissue Distribution
α11,000 – 10,000Low SensitivityUbiquitous; high in kidney, epithelia
α210 – 100High Sensitivity (~100-1000x)Heart, skeletal muscle, adipose tissue, glia in brain
α310 – 100High Sensitivity (~100-1000x)Neurons, heart
α41 – 10Very High Sensitivity (~1000x)Testis

Note: The IC50 (half-maximal inhibitory concentration) values in this table are illustrative and based on the known differential sensitivities of Na+/K+-ATPase isoforms to cardiac glycosides like ouabain, where α1 often exhibits lower affinity (higher IC50) compared to α2, α3, and α4 in certain species frontiersin.orgmdpi.com. Specific values for "this compound" are not available as it is a hypothetical compound.

Such a hypothetical compound would bind to the extracellular face of the alpha subunit, specifically within the ion exchange pathway frontiersin.orgresearchgate.net. The exact mechanism involves disruption of the enzyme's conformational states and inhibition of ATP hydrolysis, thereby altering ion transport scbt.comwikipedia.org.

Functional Consequences of Isoform-Selective Inhibition in Research Models

The isoform-selective inhibition of Na+/K+-ATPase by a compound like the hypothetical "this compound" would have distinct functional consequences in various research models, reflecting the unique physiological roles of each isoform. Research models such as gene-targeted mice, Xenopus oocytes, and stably transfected cell lines have been instrumental in elucidating these specific functions rupress.orgphysiology.orgnih.govnih.govnih.gov.

Inhibition of α1: As the ubiquitous "housekeeping" isoform, α1 inhibition would primarily disrupt general cellular ion homeostasis. In research models, a significant reduction in α1 activity can lead to widespread cellular dysfunction, altered cell volume regulation, and impairments in basic metabolic processes scbt.comfrontiersin.org. Studies with α1-isoform heterozygous knockout mice, for example, have shown hypocontractility in the heart, highlighting its fundamental role even in specialized tissues physiology.org.

Inhibition of α2: Selective inhibition of α2, particularly in cardiac muscle, would directly influence excitation-contraction coupling. The α2 isoform is thought to regulate intracellular Ca2+ by modulating the activity of the Na+/Ca2+ exchanger (NCX) mdpi.comphysiology.orgnih.gov. Inhibition of α2 leads to a modest increase in intracellular Na+, which in turn reduces Ca2+ extrusion by the NCX, thereby increasing intracellular Ca2+ and enhancing myocardial contractility – a mechanism exploited by cardiac glycosides in heart failure treatment wikipedia.orgmdpi.comphysiology.orgnih.gov. Research models using α2-isoform knockout or ouabain-resistant knock-in mice have demonstrated its critical role in mediating cardiac inotropy and blood pressure regulation physiology.org.

Inhibition of α3: In neuronal models, selective inhibition of α3 would profoundly impact neuronal excitability and function. The α3 isoform is crucial for clearing high intracellular Na+ concentrations that occur during intense neuronal firing frontiersin.org. Inhibition of α3 could lead to altered resting membrane potentials, impaired neurotransmission, and potentially neurotoxicity due to disrupted ion gradients sdbonline.orgfrontiersin.orgnih.govresearchgate.net. Studies in Xenopus oocytes co-expressing different alpha isoforms have shown that α3 has distinct intracellular Na+ affinity compared to α1 and α2, suggesting its specialized role in neuronal tissue rupress.orgnih.gov.

Inhibition of α4: Given its testis-specific expression, selective inhibition of α4 in research models (e.g., studies on sperm) would primarily affect male reproductive physiology. α4 is the predominant catalytic subunit of Na+/K+-ATPase in sperm and is crucial for sperm motility and capacitation mdpi.comjocmr.org. Inhibiting α4 would therefore likely lead to impaired sperm function and potentially affect fertility in relevant animal models mdpi.com.

Conclusion

Cellular and Subcellular Effects of Na+/k+ Atpase Inhibition

Modulation of Intracellular Ion Concentrations

The most immediate consequence of Na+/K+-ATPase inhibition is the disruption of the carefully maintained intracellular ion gradients.

Inhibition of the Na+/K+-ATPase pump directly prevents the extrusion of Na+ and the uptake of K+. mdpi.com This leads to a progressive accumulation of intracellular Na+ and a depletion of intracellular K+. researchgate.net The magnitude of this change is dependent on the extent and duration of the enzyme's inhibition. This alteration in the Na+/K+ ratio across the cell membrane disrupts the resting membrane potential, a critical factor for the function of excitable cells like neurons and muscle cells. nih.govnih.gov The resulting depolarization can affect cellular excitability and signal transmission.

The rise in intracellular Na+ concentration has a significant secondary effect on intracellular calcium (Ca2+) levels. nih.gov The increased intracellular Na+ alters the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX), a plasma membrane protein that typically expels Ca2+ from the cell in exchange for Na+ influx. spandidos-publications.com As the intracellular Na+ level rises, the driving force for this forward mode of the NCX is reduced, and in some cases, the exchanger can reverse its direction, transporting Na+ out and Ca2+ into the cell. researchgate.netspandidos-publications.com This leads to an elevation of the intracellular Ca2+ concentration. mdpi.com Increased intracellular Ca2+ is a pivotal event, as Ca2+ is a ubiquitous second messenger that influences a vast array of cellular processes, from muscle contraction to gene expression and apoptosis. spandidos-publications.com

Table 1: Effects of Na+/K+-ATPase Inhibition on Intracellular Ion Concentrations

Ion Primary Effect Secondary Effect Key Consequence
Sodium (Na+) Accumulation inside the cell. researchgate.net --- Alters Na+/Ca2+ exchanger function. spandidos-publications.com
Potassium (K+) Depletion from inside the cell. researchgate.net --- Disrupts resting membrane potential. nih.gov

| Calcium (Ca2+) | --- | Accumulation inside the cell. mdpi.comnih.gov | Acts as a second messenger, activating multiple downstream pathways. |

Impact on Intracellular Signaling Pathways

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer, assembling signaling complexes at the plasma membrane. nih.govnih.gov Inhibition of the enzyme can trigger a host of intracellular signaling cascades, often independently of major changes in bulk ion concentrations. mdpi.comnih.gov

A significant body of research has established a direct link between Na+/K+-ATPase and the non-receptor tyrosine kinase, Src. nih.gov A pool of Src is physically associated with the Na+/K+-ATPase, forming a signaling complex. nih.govnih.gov The binding of inhibitors, such as cardiac glycosides, to the Na+/K+-ATPase can induce conformational changes in the enzyme, leading to the activation of this associated Src kinase. nih.govnih.govresearchgate.net Activated Src can then phosphorylate a variety of downstream targets, initiating further signaling events. This interaction is a key mechanism by which Na+/K+-ATPase inhibition translates into complex cellular responses like gene expression and cell growth regulation. nih.govresearchgate.net

The activation of the Na+/K+-ATPase/Src signaling complex often leads to the subsequent activation of the Ras-Raf-MEK-ERK cascade, a major branch of the mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net The activation of Src can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn engages the MAPK cascade. nih.govnih.gov The sustained activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2) has been observed following Na+/K+-ATPase inhibition. researchgate.net The MAPK pathways are central regulators of cell proliferation, differentiation, and survival, and their activation contributes significantly to the long-term cellular effects of Na+/K+-ATPase inhibitors. researchgate.netnih.gov

Evidence indicates that Na+/K+-ATPase signaling also involves crosstalk with the phospholipase C (PLC) and protein kinase C (PKC) systems. nih.gov The activation of the Na+/K+-ATPase signalosome can stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of Ca2+ from intracellular stores, further contributing to the rise in cytosolic Ca2+. frontiersin.org Both DAG and increased Ca2+ can activate various isoforms of PKC. nih.gov The activation of PKC, in turn, can modulate the activity of other signaling proteins and contribute to the activation of the ERK1/2 pathway, demonstrating a complex interplay between these signaling cascades. nih.govnih.gov

Table 2: Impact of Na+/K+-ATPase Inhibition on Intracellular Signaling Pathways

Pathway Key Protein(s) Activation/Inhibition Downstream Effects
Src Kinase Src Activation. nih.govnih.gov Phosphorylation of downstream targets; transactivation of EGFR. nih.govresearchgate.net
MAPK Ras, Raf, MEK, ERK1/2 Activation. nih.govresearchgate.net Regulation of gene expression, cell growth, and survival. nih.gov

| PLC/PKC | Phospholipase C, Protein Kinase C | Activation. nih.gov | Generation of second messengers (IP3, DAG); modulation of ERK pathway. nih.gov |

Influence on PI3K/Akt Signaling

Inhibition of the Na+/K+-ATPase has been shown to activate the Phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. nih.govmdpi.com This activation can occur through mechanisms that are both dependent and independent of other signaling molecules like Src kinase.

Research has demonstrated that the inhibitor ouabain (B1677812) can induce the activation of Akt, a key downstream effector of PI3K. acs.org This activation is not necessarily prevented by Src inhibitors, suggesting a direct link between the Na+/K+-ATPase and the PI3K/Akt pathway. acs.org Studies in various cell lines, including porcine renal proximal tubular cells (LLC-PK1), have shown that inhibiting the Na+/K+-ATPase, either with ouabain or by incubation in a low-potassium medium, leads to increased PI3K activity and subsequent phosphorylation of Akt. nih.gov This activation of PI3K/Akt signaling has been linked to cytoprotective and anti-apoptotic effects in certain contexts. nih.gov

The interaction is multifaceted; for instance, Angiotensin II has been found to stimulate the Na,K-pump by increasing its phosphorylation via a PI3K/Akt-dependent pathway in proximal tubule cells. nih.gov Conversely, hormones like leptin can decrease Na+/K+-ATPase activity through the PI3K pathway in the kidney. nih.gov The Na+/K+-ATPase α-subunit can form a complex with the p85 subunit of PI3K, and this association is enhanced by inhibitors like ouabain, providing a physical basis for the signal transmission. acs.org

Table 1: Effects of Na+/K+-ATPase Inhibition on PI3K/Akt Signaling Components

Inhibitor/Condition Cell Type Effect on PI3K/Akt Pathway Outcome Reference
Ouabain LLC-PK1 Cells Increased PI3 kinase activity, Increased phosphorylation of Akt Anti-apoptotic effect nih.gov
Low K+ Medium LLC-PK1 Cells Increased PI3 kinase activity, Increased phosphorylation of Akt Anti-apoptotic effect nih.gov
Ouabain SYF and Src++ Cells Activation of Akt, independent of Src Cell proliferation acs.org
Angiotensin II Opossum Kidney Cells Activation of PI3K/Akt, leading to pump phosphorylation Stimulation of Na,K-pump activity nih.gov

Induction and Modulation of Cellular Processes

Effects on Cell Proliferation and Growth in Experimental Systems

The role of Na+/K+-ATPase inhibition in cell proliferation is context-dependent, with studies reporting both inhibitory and stimulatory effects depending on the cell type and the concentration of the inhibitor. nih.gov In many cancer cell lines, inhibition of the Na+/K+-ATPase leads to a reduction in proliferation and growth. nih.gov Cardiotonic steroids like ouabain, digoxin (B3395198), and digitoxin (B75463) have demonstrated potent anti-proliferative effects in various cancer models, including lung, prostate, and breast cancer. eurekaselect.comnih.gov This has led to the investigation of Na+/K+-ATPase as a potential therapeutic target in oncology. nih.govnih.govmdpi.com

The anti-proliferative mechanism is linked to the disruption of ion homeostasis and the activation of signaling cascades that can lead to cell cycle arrest. nih.govmdpi.com For example, treatment with ouabain can cause cell cycle arrest in breast cancer cells by activating the Src kinase pathway, which in turn increases the levels of the cell cycle inhibitor p21cip1. mdpi.com Conversely, in some non-cancerous cells, activation of Na+/K+-ATPase-mediated signaling pathways can stimulate proliferation. nih.govfrontiersin.org

Regulation of Cell Differentiation Mechanisms

The Na+/K+-ATPase and its inhibition play a significant role in regulating cell differentiation. The pump itself is crucial for maintaining the well-differentiated, polarized phenotype of epithelial cells. nih.gov Inhibition of its activity can prevent this polarization. nih.gov

Studies on stem cells have revealed that Na+/K+-ATPase signaling can direct their differentiation fate. In bone marrow stromal cells (BMSCs), the Na+/K+-ATPase ligand marinobufagenin (B191785) was found to enhance rosiglitazone-induced adipogenesis (fat cell differentiation) while suppressing osteogenesis (bone cell differentiation). nih.gov This effect was mediated through the activation of the ERK signaling pathway and modulation of key transcription factors like C/EBPα for adipogenesis and RunX2 for osteogenesis. nih.gov Similarly, another inhibitor, ouabain, has been reported to facilitate the cardiac differentiation of embryonic stem cells, also via an ERK-regulated pathway. nih.gov The expression levels of different Na+/K+-ATPase subunit isoforms change as adipose stem cells differentiate into chondrocytes or adipocytes, suggesting a unique "phenotypic signature" for the pump in stem cell populations. researchgate.net

Involvement in Apoptotic Pathways and Mechanisms

Inhibition of the Na+/K+-ATPase is a potent trigger of apoptosis, or programmed cell death, in numerous cell types, particularly cancer cells. researchgate.net This pro-apoptotic effect is a key component of the anti-cancer activity of Na+/K+-ATPase inhibitors. eurekaselect.com The process can be initiated through multiple pathways.

One major mechanism involves the disruption of intracellular ion concentrations. nih.gov The resulting depletion of intracellular potassium is considered a prerequisite for the activation of caspases, the key executioner enzymes of apoptosis. nih.gov For instance, the specific Na+/K+-ATPase blocker ouabain induces caspase-3 activation in human glioblastoma cells. nih.gov

Inhibitors also modulate the expression and activity of key apoptotic regulatory proteins. A steroidal Na+/K+-ATPase inhibitor, 3-R-POD, was shown to induce apoptosis in lung and prostate cancer cells by significantly upregulating caspase-3 activity, downregulating the anti-apoptotic protein BCL-2, and upregulating the pro-apoptotic transcription factor c-Fos. researchgate.net This is often accompanied by the activation of stress-related kinase pathways, such as p38 MAPK, and the dephosphorylation of pro-survival kinases like Focal Adhesion Kinase (FAK). researchgate.net In some cases, inhibition of Na+/K+-ATPase can induce a "hybrid" form of cell death that exhibits features of both apoptosis and necrosis simultaneously in the same cell. nih.gov

Table 2: Pro-Apoptotic Mechanisms of Na+/K+-ATPase Inhibition

Inhibitor Cell Line Key Apoptotic Events Pathway/Mediator Reference
Ouabain Human Glioblastoma (LN229) Annexin-V translocation, Caspase-3 activation, Reduced Bcl-2 K+ efflux, Disruption of mitochondrial membrane potential nih.gov
3-R-POD Lung (A549), Prostate (DU145) Upregulation of caspase-3 activity, Downregulation of BCL-2, Upregulation of c-Fos Inhibition of FAK signaling, Activation of p38 MAPK researchgate.net
Valinomycin (K+ ionophore) Human Glioblastoma (LN229) Apoptosis induction K+ efflux-dependent nih.gov

Modulation of Autophagy in Cellular Models

Autophagy is a cellular catabolic process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. nih.gov Inhibition of the Na+/K+-ATPase has been shown to modulate autophagy, with the specific outcome depending on the cellular context.

In some cancer cells, inhibitors like digoxin and ouabain can trigger an autophagy-dependent growth inhibition. mdpi.com This process can involve the downregulation of mTOR signaling and the activation of ERK 1/2. mdpi.com A specific form of autophagy-dependent cell death, termed "autosis," has been identified, which requires the activity of both autophagy genes and the Na+/K+-ATPase pump. nih.gov Pharmacological inhibition of the pump with cardiac glycosides can block autosis. nih.gov

Conversely, Na+/K+-ATPase signaling can also act as a negative regulator of autophagy. The Translationally Controlled Tumor Protein (TCTP), which can inhibit the pump, has been found to negatively regulate autophagy by activating the PI3K/Akt/mTOR pathway. nih.gov The interaction between the autophagy protein Beclin 1 and the Na+/K+-ATPase appears to be a crucial point of regulation. This interaction increases under stress conditions like starvation and is blocked by cardiac glycosides, suggesting a mechanism by which these inhibitors modulate autophagic processes. nih.gov

Influence on Cell Adhesion and Migration

The Na+/K+-ATPase is fundamentally involved in regulating cell-cell adhesion, cell motility, and migration. researchgate.netnih.gov Its functions in these processes can be both dependent on and independent of its ion-pumping activity. physiology.org

The pump is essential for the formation and maintenance of epithelial cell junctions, such as tight junctions and desmosomes. nih.govmolbiolcell.org Inhibition of Na+/K+-ATPase activity with ouabain has been shown to prevent the formation of these junctions and disrupt the polarized phenotype of epithelial cells. molbiolcell.org This highlights a pump-dependent role in establishing tissue architecture.

Table 3: Impact of Na+/K+-ATPase Inhibition on Adhesion and Migration

Process Effect of Inhibition Pump-Dependency Key Mediators/Observations Reference
Tight Junction Formation Prevents formation Dependent Inhibition by ouabain prevents functional tight junction assembly in MDCK cells. molbiolcell.org
Desmosome Formation Prevents formation Dependent Ouabain treatment prevents proper localization of desmoplakin and desmocollin. molbiolcell.org
Cell Adhesion Can be reduced Independent (mediated by β-subunit) The β-subunit itself has adhesive properties. physiology.org

Contributions to Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Inhibition of the Na+/K+-ATPase, an essential plasma membrane enzyme responsible for maintaining cellular ion homeostasis, has been demonstrated to be a significant contributor to oxidative stress and the generation of reactive oxygen species (ROS). nih.govmdpi.com This process is not merely a secondary consequence of disrupted ion gradients but involves intricate signaling cascades. A key mechanism involves the Na+/K+-ATPase acting as a signaling transducer, forming a complex with the non-receptor tyrosine kinase c-Src. mdpi.comspandidos-publications.com Binding of inhibitors, such as cardiotonic steroids (CTS), to the Na+/K+-ATPase activates this complex, initiating downstream signaling pathways that lead to ROS production. spandidos-publications.comnih.gov

Research has revealed that this activation can create a feed-forward oxidant amplification loop. nih.govspandidos-publications.com In this loop, the initial activation of the Na+/K ATPase/c-Src complex generates ROS, which in turn can further enhance the signaling cascade, leading to more ROS production. mdpi.comspandidos-publications.com This amplification is a critical factor in the pathogenesis of conditions like cardiac and renal fibrosis. nih.gov The ROS generated through this pathway function as essential second messengers in various cellular processes. For instance, in cardiac myocytes, ouabain-induced ROS generation is linked to the opening of mitochondrial ATP-sensitive K+ channels (mitoKATP) and is involved in hypertrophic growth. nih.gov

Increases in ROS can also directly impact the Na+/K+-ATPase itself by oxidizing its α and β subunits, which can inhibit its activity and make it more susceptible to degradation. nih.govnih.gov This creates a complex interplay where ROS are both a cause and a consequence of Na+/K+-ATPase signaling dysregulation. mdpi.com Studies using antioxidants like N-acetylcysteine (NAC) have shown that scavenging ROS can block the effects of Na+/K+-ATPase inhibitors, preventing the activation of downstream pathways and confirming the crucial role of oxidative stress in mediating these cellular effects. spandidos-publications.comnih.govnih.gov

Table 1: Research Findings on Na+/K+-ATPase Inhibition and ROS Generation

Research ModelInhibitor/StimulusKey FindingsReference
Cardiac MyocytesOuabainStimulated c-Src-dependent signaling leading to mitochondrial ROS generation, contributing to hypertrophic growth. nih.gov nih.gov
Kidney and Heart Tissues (in vivo and in vitro)Cardiotonic Steroids (CTS)CTS binding induces cellular ROS production, leading to cardiac and renal fibrosis. These effects are preventable by ROS scavenging. nih.gov nih.gov
LLC-PK1 Cells (Porcine Kidney)OuabainOuabain-induced activation of the Na/K-ATPase/Src complex leads to increased intracellular ROS levels. spandidos-publications.com ROS production is involved in regulating downstream ERK1/2 activation. spandidos-publications.com spandidos-publications.com
LLC-PK1 CellsOuabain / Glucose OxidaseRevealed a positive-feedback amplification loop where both ouabain and general ROS increases activate Na/K-ATPase signaling. nih.gov nih.gov
Alveolar Epithelial CellsHypoxiaHypoxia increased mitochondrial ROS, which mediated the endocytosis and decreased activity of the Na,K-ATPase. jci.org jci.org

Effects on Cellular Metabolism and Bioenergetics in Research Models

The inhibition of Na+/K+-ATPase profoundly impacts cellular metabolism and bioenergetics, primarily by disrupting the electrochemical gradients that are fundamental to numerous cellular functions. nih.gov The pump's activity is directly fueled by the hydrolysis of ATP; thus, its inhibition has immediate consequences for cellular energy balance. nih.gov However, the effects extend beyond simple ATP consumption.

Furthermore, the disruption of ion homeostasis affects the transport of other molecules essential for metabolism. The sodium gradient maintained by the Na+/K+-ATPase is coupled to the secondary active transport of glucose, amino acids, and other nutrients into the cell. nih.gov Inhibition of the pump can therefore indirectly impair nutrient uptake, impacting metabolic pathways that rely on these substrates. In renal proximal tubule cells, oxidative stress induced by high glucose was shown to inhibit Na+/glucose cotransporter activity, a process linked to Na+/K+-ATPase function. nih.gov Conversely, apoptotic insults in neuronal cells were shown to impair Na+, K+-ATPase activity, a mechanism associated with concurrent ATP deficiency and oxidant stress, highlighting the bidirectional relationship between energy status and pump function. biologists.com

Table 2: Effects of Na+/K+-ATPase Inhibition on Cellular Metabolism and Bioenergetics

Research ModelInhibitor/ConditionObserved Effect on Metabolism/BioenergeticsReference
Pancreatic IsletsOuabainSuppressed glucose-induced mitochondrial ATP production and subsequent insulin (B600854) release. mdpi.com mdpi.com
Neuronal CellsApoptotic Insults (Serum Deprivation)Impaired Na+, K+-ATPase activity, associated with ATP deficiency and oxidant stress. biologists.com biologists.com
Cardiac MyocytesIschemiaIschemia induces an unstable, oxidant stress-linked inhibitor of Na/K ATPase, suggesting impaired pump function contributes to metabolic stress during ischemia. oup.com oup.com
General Cellular ModelCardiac Glycosides (e.g., Ouabain)Inhibition leads to increased intracellular Na+, which alters Na+/Ca2+ exchange, leading to elevated intracellular Ca2+. This can impact mitochondrial function. nih.gov nih.gov
Renal Proximal Tubule CellsHigh Glucose-Induced Oxidative StressInhibits Na+/glucose cotransporter activity, demonstrating a link between metabolic stress and ion transport systems dependent on the Na+/K+-ATPase gradient. nih.gov nih.gov

Structure Activity Relationship Sar and Computational Modeling of Na+/k+ Atpase Inhibitors

Quantitative Structure-Activity Relationship (QSAR) Studies for Inhibitory Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. unc.edu For Na+/K+-ATPase inhibitors, QSAR studies aim to predict the inhibitory potency (often expressed as IC50 values) based on various molecular descriptors calculated from the inhibitors' structures. These models are crucial for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

Early QSAR studies on Na+/K+-ATPase inhibitors, particularly cardiotonic steroids, identified key physicochemical properties that govern their inhibitory activity. Descriptors such as hydrophobicity, electronic properties (e.g., partial charges), and steric parameters were found to be significant. For instance, studies have shown that the potency of various cardiotonic steroid analogues is not solely dependent on their affinity for the enzyme but also on structural elements like the presence of a sugar moiety and an unsaturated lactone ring. nih.gov

The general approach involves:

Data Set Compilation : A series of compounds with experimentally determined inhibitory activities against Na+/K+-ATPase is collected.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest and Support Vector Machines, are used to build a mathematical equation linking the most relevant descriptors to the observed biological activity. unc.edu

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability and robustness. frontiersin.org

These models provide valuable insights into the general structural requirements for potent Na+/K+-ATPase inhibition, serving as a foundational tool for further, more detailed computational analysis.

Compound ClassKey Descriptors in QSAR ModelsPredicted ActivityGeneral Finding
Cardiotonic SteroidsLogP (Hydrophobicity), Dipole Moment, Molecular VolumeIC50 (Inhibitory Potency)Inhibitory potency is influenced by the hydrophobicity of the steroid core and the electronic nature of the lactone ring.
Androstane (B1237026) DerivativesTopological Polar Surface Area (TPSA), Number of Hydrogen Bond DonorsIC50 (Inhibitory Potency)Modifications at the C-3 and C-17 positions significantly impact activity, with polar groups playing a key role. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

While traditional QSAR provides valuable information, 3D-QSAR methods offer a more detailed view by considering the three-dimensional properties of molecules. slideshare.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are instrumental in understanding the SAR of Na+/K+-ATPase inhibitors. acs.orgmdpi.com These methods require the structural alignment of the compounds in a dataset and generate 3D contour maps that highlight the regions where specific properties are favorable or unfavorable for activity.

Comparative Molecular Field Analysis (CoMFA) : CoMFA calculates steric and electrostatic fields around the aligned molecules. nih.gov

Steric Contour Maps : Green contours indicate regions where bulky substituents increase inhibitory activity, while yellow contours show regions where bulk is detrimental.

Electrostatic Contour Maps : Blue contours highlight areas where positive charges are favorable, whereas red contours indicate where negative charges enhance activity.

A CoMFA study on a series of cardiotonic steroids revealed that steric bulk is critical around the lactone ring and the sugar moiety for effective binding to Na+/K+-ATPase. acs.org The model also indicated that the enzyme's binding site has a significant number of electrostatic interactions along the entire length of the inhibitor. acs.org

Comparative Molecular Similarity Index Analysis (CoMSIA) : CoMSIA extends the CoMFA approach by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis. mdpi.com

Studies applying these methods to Na+/K+-ATPase inhibitors have consistently demonstrated their high predictive power, with cross-validated correlation coefficient (q²) values often exceeding 0.7, indicating robust and reliable models. nih.gov

3D-QSAR MethodModel Statistics (Example)Key Findings for Na+/K+-ATPase Inhibitors
CoMFAq² = 0.752, r² = 0.947Favorable steric bulk near the lactone ring; significant electrostatic interactions are crucial for binding. acs.orgnih.gov
CoMSIAq² = 0.728, r² = 0.936In addition to steric/electrostatic fields, specific hydrophobic and hydrogen-bonding interactions involving the sugar and steroid core are important for high potency. nih.gov

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For Na+/K+-ATPase, docking simulations provide invaluable insights into how inhibitors fit into the binding pocket and the specific molecular interactions that anchor them. The enzyme is known to be inhibited by cardiotonic steroids in its phosphorylated E2P conformation. nih.gov

Docking studies have successfully replicated the binding poses of known inhibitors like ouabain (B1677812) and digoxin (B3395198) within the extracellularly accessible binding cavity of the enzyme's α-subunit. pnas.orgnih.gov This cavity is formed by several transmembrane helices. The simulations reveal a network of interactions crucial for high-affinity binding:

Hydrogen Bonds : The hydroxyl groups on the steroid core and sugar moieties of inhibitors like digoxin and ouabain form critical hydrogen bonds with polar and charged amino acid residues. Molecular modeling has shown that the rhamnose residue of ouabain can form multiple hydrogen bonds with the α1 subunit. mdpi.com

Lactone Ring Interactions : The unsaturated lactone ring at the C-17 position is a hallmark of classical cardiotonic steroids and is essential for inhibitory activity. It often interacts with residues at the narrower end of the binding cavity.

Docking studies on digoxin and its derivatives have revealed that interactions with residues like Asn130 can be important and that docking scores can correlate with cytotoxic activity, suggesting their predictive utility. nih.gov

InhibitorKey Interacting Residues in Na+/K+-ATPaseType of Interaction
OuabainGlu319, Arg887Hydrogen Bond (via rhamnose sugar) mdpi.com
DigoxinAsn130, Gln123, Asp129Hydrogen Bond, Hydrophobic nih.gov
BufalinPhe791, Tyr316Hydrophobic (π-π stacking)
IstaroximeAsp129, Thr805Hydrogen Bond, Electrostatic eurekaselect.com

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the complex behaves over time. elifesciences.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, assess the stability of binding poses, and understand the intricate mechanics of inhibition. nih.gov

When applied to Na+/K+-ATPase, MD simulations have been used to:

Assess Binding Stability : By simulating the inhibitor-enzyme complex for nanoseconds or longer, researchers can verify if the binding pose predicted by docking is stable or if the ligand reorients itself to a more favorable conformation. Studies on ouabain and digoxigenin (B1670575) complexes have been used to confirm the structural integrity of their binding. nih.govresearchgate.net

Elucidate Conformational Changes : Inhibitor binding can induce subtle or significant conformational changes in the enzyme. The Na+/K+-ATPase cycles between two principal conformations, E1 and E2. nih.gov MD simulations can model the transition between these states and show how an inhibitor "locks" the enzyme in an inactive state, typically the E2P conformation. elifesciences.org

Analyze the Role of Water : MD simulations can explicitly model the behavior of water molecules in the binding site, revealing their role in mediating interactions between the inhibitor and the enzyme, which is often crucial for stabilizing the complex.

For example, MD simulations have been used to model the ouabain-bound state of Na+/K+-ATPase, providing a detailed representation of the structural rearrangements that trap the inhibitor within the ion permeation pathway. elifesciences.org

Rational Design Principles for Modulating Na+/K+-ATPase Activity

The collective insights from QSAR, 3D-QSAR, docking, and MD simulations converge to establish a set of rational design principles for developing new Na+/K+-ATPase inhibitors. These principles guide medicinal chemists in modifying existing scaffolds or designing novel ones to achieve higher potency and selectivity.

Key design principles include:

Optimizing the Steroid Core : The hydrophobic character of the steroid backbone is fundamental for binding. Modifications should aim to enhance hydrophobic contacts with the enzyme's binding pocket without introducing steric clashes. A "reversed" orientation of an androstane skeleton has been shown to effectively mimic the hydrophobic interactions of classical inhibitors. nih.gov

Exploiting the Lactone Ring Region : The lactone ring is a critical pharmacophore. 3D-QSAR studies consistently show that this region is sensitive to steric and electrostatic modifications. Designing bioisosteres for the lactone ring that maintain or enhance interactions with the corresponding sub-pocket is a key strategy.

Leveraging the Sugar Binding Pocket : For glycosides like ouabain and digoxin, the sugar moiety significantly enhances binding affinity by forming specific hydrogen bonds. Designing novel sugar mimics or functional groups that can form similar interactions can lead to potent inhibitors.

Introducing Specific Polar Interactions : Docking studies have identified key polar residues in the binding site. Introducing hydrogen bond donors and acceptors onto the inhibitor scaffold at positions that can interact with these residues is a proven strategy to increase affinity. For example, introducing an O-(ω-aminoalkyl)oxime group has led to potent androstane-based inhibitors. nih.gov

Targeting Isoform Selectivity : The different isoforms of the Na+/K+-ATPase α-subunit have slight variations in their amino acid sequences. Computational models can be used to identify these differences in the binding site and design inhibitors that selectively target a specific isoform, which is crucial for developing therapeutics with improved safety profiles.

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and adopt a more targeted, structure-based design strategy to create the next generation of Na+/K+-ATPase modulators. nih.gov

Preclinical and Experimental Model Applications of Na+/k+ Atpase Inhibitors

In Vitro Experimental Models for Mechanistic Studies

In vitro models are fundamental for elucidating the molecular mechanisms of Na+/K+-ATPase α2 isoform inhibitors at the cellular and subcellular levels. These controlled environments allow for precise investigation of inhibitor-enzyme interactions, downstream signaling pathways, and effects on cellular function without the complexities of a whole organism.

Isolated Enzyme Preparations

To study the direct interaction between an inhibitor and the α2 isoform, researchers use preparations of the isolated enzyme. These preparations can be derived from various sources and allow for precise kinetic analysis.

The source of the enzyme can be tissues rich in the α2 isoform, such as the brain, heart, or adipocytes. physiology.orgnih.gov Alternatively, as mentioned, heterologous expression systems can provide a pure source of a specific α-β combination (e.g., α2β2). nih.govresearchgate.net

The standard method for assessing inhibitor potency is the Na+/K+-ATPase activity assay. This typically involves measuring the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released. mdpi.com By performing this assay in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to determine key parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

These assays have been instrumental in identifying and characterizing isoform-selective inhibitors. For example, a screen of digoxin (B3395198) derivatives using purified human α1β1 and α2β2 complexes identified compounds with up to 33-fold greater selectivity for the α2-containing isozyme. nih.govresearchgate.net

Enzyme SourceAssay TypePurposeFinding Example
Porcine Cerebral CortexPhosphate Release AssayGeneral inhibitor characterization. nih.govDetermination of IC50 values for various compounds.
Human Heart MicrosomesCo-immunoprecipitationStudy of subunit interactions. nih.govα2 preferentially associates with the β2 subunit in the heart. nih.gov
Pichia pastoris (recombinant)Phosphate Release AssayScreening for isoform-selective inhibitors. nih.govresearchgate.netIdentification of digoxin derivatives with 33-fold selectivity for α2β2 over α1β1. nih.govresearchgate.net

Membrane Vesicle and Liposome (B1194612) Systems

Membrane vesicle and liposome systems offer a platform to study the Na+/K+-ATPase in a reconstituted lipid bilayer, mimicking its native environment. These systems are particularly useful for investigating ion transport functions. Purified enzyme preparations are incorporated into artificial lipid vesicles (liposomes) or native membrane fragments (vesicles).

This setup allows researchers to create defined ion gradients across the vesicle membrane and measure the pump's ability to transport ions, often using radioactive tracers like Rubidium-86 (⁸⁶Rb⁺) as a congener for K⁺, or Sodium-22 (²²Na⁺). mdpi.comnih.gov The effect of an inhibitor on this transport activity can then be quantified directly. This approach is critical for confirming that inhibition of ATP hydrolysis, as measured in isolated enzyme assays, translates into an inhibition of the pump's primary function of ion translocation.

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo models bridge the gap between in vitro studies and whole-animal (in vivo) research. They involve maintaining tissues or entire organs in a viable state outside the body, allowing for the study of drug effects in an integrated physiological system.

Isolated Myocardial Preparations

Isolated heart preparations are a cornerstone of cardiovascular pharmacology for studying Na+/K+-ATPase inhibitors. The Langendorff heart preparation, where a heart is retrogradely perfused through the aorta, is commonly used. This keeps the heart beating and allows for the measurement of functional parameters like heart rate, contractile force (inotropy), and electrical activity.

Studies using hearts from wild-type and genetically modified mice (e.g., those with a ouabain-insensitive α2 isoform) have definitively shown that the α2 isoform mediates the positive inotropic effects of cardiac glycosides like ouabain (B1677812). nih.govnih.gov When ouabain is administered to an isolated heart from a normal mouse, contractility increases. However, in hearts where the α2 isoform is resistant to ouabain, this effect is abolished, demonstrating the specific role of this isoform. nih.gov These models are crucial for understanding how isoform-selective inhibition translates into a functional cardiac response.

PreparationAnimal ModelKey MeasurementFinding
Isolated Heart (Langendorff)Wild-Type MouseCardiac ContractilityOuabain increases contractility. nih.gov
Isolated Heart (Langendorff)Mouse with ouabain-insensitive α2Cardiac ContractilityOuabain fails to increase contractility, proving α2's role. nih.gov
Isolated Diaphragm MuscleRatMuscle ContractionOuabain and marinobufagenin (B191785) produce a positive inotropic effect, indicating α2 isoform involvement. researchgate.net

Perfused Organ Systems

While less common specifically for studying α2 isoform inhibitors, perfused organ systems for organs like the kidney or liver can be used to study the broader pharmacology of Na+/K+-ATPase inhibitors. These systems maintain the organ's architecture and function, allowing for the investigation of pharmacokinetics and metabolism under near-physiological conditions. For example, a perfused kidney model could be used to assess how an inhibitor affects renal sodium handling and clearance, processes in which the Na+/K+-ATPase is fundamentally involved.

In Vivo Animal Models for Investigating Physiological and Pathophysiological Mechanisms

In vivo animal models are indispensable for elucidating the complex roles of the Na+/K+-ATPase pump in maintaining physiological homeostasis and its involvement in various disease states. By manipulating Na+/K+-ATPase activity in a living organism, researchers can observe the systemic effects and unravel the intricate mechanisms governing cellular and organ function. These models have been particularly crucial in cardiovascular, renal, neurological, metabolic, and cancer research.

Cardiovascular System Research Models (e.g., myocardial contractility mechanisms, ion dynamics in animal hearts)

Animal models have been fundamental in understanding how Na+/K+-ATPase inhibitors modulate cardiac function. The primary mechanism involves the inhibition of the Na+/K+-ATPase, which leads to an increase in intracellular sodium concentration. nih.govfrontiersin.orgfrontiersin.org This elevation in intracellular sodium alters the function of the Na+/Ca2+ exchanger, leading to reduced calcium extrusion and an increase in cytosolic calcium levels, ultimately enhancing myocardial contractility. frontiersin.orgfrontiersin.org

Rodent models, including rats and genetically engineered mice, are frequently used. For instance, studies in rats have shown that myocardial infarction leads to reduced ventricular Na+/K+-ATPase activity and contractility. scielo.br In these models, the inotropic response to the Na+/K+-ATPase inhibitor ouabain was found to be altered post-infarction, highlighting the enzyme's role in the pathophysiology of heart failure. scielo.br Genetically modified mouse models have also been pivotal. Mice engineered to express a Na+/K+-ATPase α1 subunit with high affinity for cardiotonic steroids (CTS) like ouabain developed moderate cardiac hypertrophy, suggesting a link between circulating CTS, the Na+/K+-ATPase α1 isoform, and physiological cardiac growth. mdpi.com

Research has also focused on the distinct roles of different Na+/K+-ATPase isoforms in the heart. While the α1 isoform is the most abundant, substantial evidence from animal models suggests that the α2 isoform is a primary regulator of cardiac contractility. frontiersin.orgfrontiersin.org The α2 isoform is strategically located near the Na+/Ca2+ exchanger, allowing it to efficiently regulate the local sodium concentrations that influence calcium dynamics and excitation-contraction coupling. frontiersin.org Studies using heterozygous mice for a migraine-associated mutation in the α2-isoform (α2+/G301R) demonstrated a pro-contractile vascular phenotype and decreased left ventricular ejection fraction, underscoring the specific role of this isoform in cardiovascular function. nih.gov

Table 1: Findings from In Vivo Cardiovascular Animal Models
Animal ModelNa+/K+-ATPase Inhibitor/ModificationKey FindingsReference
Rat (Myocardial Infarction Model)OuabainPost-infarction, ventricular Na+/K+-ATPase activity and contractility were reduced. The inotropic response to ouabain was altered. scielo.br
Mouse (Genetically Engineered)Increased sensitivity to Cardiotonic Steroids (CTS)Increased α1 sensitivity to CTS resulted in moderate physiological cardiac hypertrophy. mdpi.com
Mouse (α2+/G301R mutant)Endogenous (genetic modification)Exhibited a pro-contractile vascular phenotype and reduced left ventricular ejection fraction, highlighting the specific function of the α2 isoform. nih.gov

Renal System Research Models (e.g., sodium reabsorption mechanisms)

The role of Na+/K+-ATPase in the renal system, particularly in regulating sodium reabsorption, has been extensively studied using in vivo animal models. The enzyme, located on the basolateral membrane of renal tubule cells, generates the sodium gradient that drives the reabsorption of sodium from the filtrate. nih.govnih.gov

Recent studies using gene-targeting in mice have revealed a dual function of Na+/K+-ATPase: its classic ion-pumping role and a more newly discovered signaling function. nih.govnih.gov Research demonstrates that the signaling function of Na+/K+-ATPase tonically inhibits sodium reabsorption in the renal proximal tubule. nih.gov When this signaling function is suppressed through genetic knockdown of Na+/K+-ATPase in the proximal tubules of mice, there is an increase in the membrane expression of key sodium transporters, including the Na+/H+ exchanger (NHE3) and the Na+/HCO3− cotransporter (NBCe1A). nih.govnih.gov

Table 2: Findings from In Vivo Renal System Animal Models
Animal ModelNa+/K+-ATPase Inhibitor/ModificationKey FindingsReference
Mouse (Proximal Tubule Gene Knockdown)Genetic suppression of Na+/K+-ATPaseIncreased membrane expression of NHE3 and NBCe1A; decreased urine output and sodium excretion due to increased sodium reabsorption. nih.govnih.gov
Rat (In vivo perfusion)Bufalin, Ouabain, MarinobufageninInhibited NHE3 activity and sodium transport in the kidney. nih.gov

Neurological System Research Models (e.g., neuronal excitability and ion balance in animal brains)

In the central nervous system, Na+/K+-ATPase is critical for maintaining the steep ionic gradients for sodium and potassium across the neuronal membrane, which is essential for the resting membrane potential and the propagation of action potentials. frontiersin.orgnih.gov Animal models have been instrumental in demonstrating how inhibition of this pump affects neuronal excitability and ion balance.

Studies often utilize rat hippocampal slice preparations, which serve as a model system for investigating the consequences of reduced Na+/K+-ATPase activity in the brain. nih.govphysiology.org Application of Na+/K+-ATPase inhibitors, such as the cardiac glycosides strophanthidin (B154792) and dihydroouabain, to these preparations reversibly increases neuronal excitability and can induce interictal-like epileptiform bursting activity. nih.govphysiology.orgsemanticscholar.org This hyperexcitability is linked to several mechanisms, including a reduction in GABAergic inhibitory potentials and an enhanced coupling between excitatory postsynaptic potentials and spike firing. physiology.orgsemanticscholar.org

Inhibition of the Na+/K+-ATPase leads to a prolonged recovery time for extracellular potassium concentration following electrical stimulation in the rat hippocampus and optic nerve. frontiersin.org This impaired clearance of extracellular potassium can cause widespread depolarization of neurons, compromising synaptic transmission and neuronal firing. frontiersin.org Animal models of epilepsy have also been linked to changes in Na+/K+-ATPase activity, suggesting that downregulation of the pump contributes to the hyperexcitability characteristic of seizure disorders. nih.gov The different isoforms of the Na+/K+-ATPase α subunit (α1 and α3) are expressed in neurons and have distinct properties, which may contribute to differential regulation of excitability in various neuronal populations. nih.gov

Table 3: Findings from Neurological Research Models
Model SystemNa+/K+-ATPase InhibitorKey FindingsReference
Rat Hippocampal SliceStrophanthidin, DihydroouabainIncreased neuronal excitability and induced epileptiform bursting activity. nih.govphysiology.orgsemanticscholar.org
Rat Optic Nerve & HippocampusGeneral Na+/K+-ATPase inhibitionProlonged recovery time for extracellular potassium concentration after neuronal activity. frontiersin.org
Rat Cortical SlicesOuabain, DihydroouabainPharmacological blockade resulted in membrane depolarization in both fast-spiking interneurons and pyramidal neurons. nih.gov

Pancreatic Islet and Metabolic Research Models (e.g., insulin (B600854) secretion mechanisms in animal models of metabolic dysfunction)

The Na+/K+-ATPase plays a significant role in metabolism, and its function is closely linked with insulin regulation. nih.gov Animal models of metabolic dysfunction, such as obesity and diabetes, have shown that the activity and expression of Na+/K+-ATPase are often impaired. frontiersin.orgnih.gov

In hyperglycemic-hyperinsulinemic ob/ob mice, a model for obesity and insulin resistance, a reduction in Na+/K+-ATPase activity has been reported. nih.gov Conversely, in streptozotocin-treated hypoinsulinemic-diabetic mice, the enzyme's activity was found to be increased, suggesting a regulatory role for insulin on the pump's function. nih.gov Insulin can stimulate Na+/K+-ATPase activity, particularly in skeletal muscle, which is a major site for postprandial glucose and potassium uptake. nih.gov This stimulation helps to increase the intracellular potassium concentration. nih.gov

The link between Na+/K+-ATPase and metabolism extends to its role as a signal transducer. The Na+/K+-ATPase α1 isoform, in particular, may be a key gene involved in the homeostasis of glucose and lipid metabolism. nih.gov The mechanisms by which insulin regulates the pump are complex and can involve promoting the abundance of Na+/K+-ATPase at the cell surface. nih.gov In vivo, the effects of insulin on the enzyme might also be mediated by other factors that are altered in metabolic diseases, such as non-esterified fatty acids, which can act as circulating inhibitors of the enzyme. nih.gov

Table 4: Findings from In Vivo Metabolic Research Models
Animal ModelMetabolic StateKey Findings on Na+/K+-ATPaseReference
ob/ob MiceHyperglycemic-HyperinsulinemicReduced tissue Na+/K+-ATPase activity. nih.gov
Streptozotocin-treated MiceHypoinsulinemic-DiabeticIncreased tissue Na+/K+-ATPase activity. nih.gov

Models for Investigating Cellular Growth Regulation (e.g., effects on experimental tumor models)

Emerging research has identified the Na+/K+-ATPase as a potential target in cancer therapy. mdpi.comresearchgate.net In vivo and in vitro studies have shown that inhibitors of the Na+/K+-ATPase, particularly cardiac steroids like ouabain and digoxin, can exhibit anti-cancer effects. mdpi.comnih.govnih.gov The underlying mechanism is thought to be related to the enzyme's dual role as an ion pump and a signal transducer. mdpi.com

Inhibition of the Na+/K+-ATPase pump disrupts cellular ion homeostasis, leading to increased intracellular sodium and decreased intracellular potassium. nih.gov This ionic imbalance can trigger various cell death pathways. For example, in human glioblastoma cells, inhibition of the pump was shown to induce a hybrid form of cell death involving both apoptosis and necrosis. nih.gov The selectivity of these compounds for cancer cells may be related to the differential expression of Na+/K+-ATPase isoforms in tumor tissues compared to healthy tissues. mdpi.com

In addition to direct cytotoxic effects, Na+/K+-ATPase inhibitors can modulate the tumor microenvironment and immune response. A study on lung and breast cancer cells found that ouabain and digoxin could suppress the expression of the immune checkpoint protein indoleamine-pyrrole 2',3'-dioxygenase 1 (IDO1). nih.gov This was achieved by reducing the activation of STAT1, a key transcriptional regulator of IDO1. nih.gov By downregulating IDO1, these inhibitors can potentially enhance the anti-tumor immune response. Blocking the Na+/K+-ATPase has also been shown to re-sensitize drug-resistant cancer cells to chemotherapy, suggesting a role in overcoming treatment resistance. researchgate.net

Table 5: Findings from Experimental Tumor Models
Cancer ModelNa+/K+-ATPase InhibitorKey FindingsReference
Human Glioblastoma Cells (In vitro)OuabainInduced a hybrid form of cell death (apoptosis and necrosis). nih.gov
Lung and Breast Cancer Cells (In vitro)Ouabain, DigoxinInhibited production of kynurenine (B1673888) by downregulating IDO1 mRNA and protein levels via reduced STAT1 activation. nih.gov
Various Cancer Models (Review)Cardiac SteroidsInhibitors can re-sensitize cancer cells to chemotherapy. researchgate.net

Future Directions in Na+/k+ Atpase Inhibitor Research

Discovery of Novel Chemical Entities with Modulatory Effects

The quest for novel and selective inhibitors of the Na+/K+-ATPase α2 isoform is a major focus of current research. While classic cardiac glycosides like digoxin (B3395198) and ouabain (B1677812) are known to inhibit the Na+/K+-ATPase, they often lack sufficient isoform selectivity, leading to a narrow therapeutic index. selleckchem.commedchemexpress.com Future research is directed towards identifying new chemical scaffolds that can differentiate between the highly homologous α isoforms.

One promising approach involves the screening of large chemical libraries for compounds that exhibit preferential binding to the α2 subunit. High-throughput screening campaigns, coupled with isoform-specific activity assays, can accelerate the discovery of new lead compounds. For instance, researchers have identified perhydro-1,4-oxazepine derivatives of digoxin that show significantly increased selectivity for the α2 isoform over the α1 isoform. nih.govnih.gov

Furthermore, the exploration of natural products remains a valuable strategy. Compounds isolated from various plant and animal sources have historically yielded potent Na+/K+-ATPase inhibitors. medchemexpress.comnih.gov Modern techniques in natural product chemistry, including advanced separation and structure elucidation methods, will continue to provide a diverse pool of molecules for screening against the α2 isoform.

Compound Class Example Selectivity for α2 Isoform
Cardiac Glycoside DerivativesCyclobutyl derivative of digoxin22-33 fold higher for α2β2/α2β3 over α1β1 nih.govnih.gov
BufadienolidesMarinobufagenin (B191785)Shows greater affinity for α1 in aortic sarcolemma, but interacts with different isoforms nih.gov
CardenolidesOuabainHigh affinity for the α2 isomer wikipedia.org

Development of Advanced Methodologies for Studying Inhibitor-Enzyme Interactions

A deeper understanding of the molecular interactions between inhibitors and the Na+/K+-ATPase α2 isoform is crucial for rational drug design. Future research will increasingly rely on advanced biophysical and computational techniques to elucidate these interactions at an atomic level.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of membrane proteins in different conformational states. Future studies will likely focus on obtaining cryo-EM structures of the α2β heterodimer in complex with novel selective inhibitors. These structures will provide invaluable insights into the specific binding pockets and the molecular determinants of isoform selectivity.

Molecular dynamics (MD) simulations offer a computational approach to model the dynamic behavior of the enzyme and its interaction with inhibitors over time. By simulating the binding and unbinding events of different compounds, researchers can predict binding affinities and identify key amino acid residues involved in the interaction. This information can then guide the design of new inhibitors with improved selectivity and potency.

Surface Plasmon Resonance (SPR) and other label-free biosensor technologies will continue to be important for characterizing the binding kinetics of new inhibitors. These techniques provide real-time data on the association and dissociation rates of a compound, which are critical parameters for understanding its mechanism of action.

Deeper Elucidation of Complex Downstream Signaling Networks

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer, modulating various intracellular signaling pathways. Inhibition of the Na+/K+-ATPase can trigger a cascade of events, including the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and the generation of reactive oxygen species (ROS). A key future direction is to unravel the specific downstream signaling networks that are engaged upon selective inhibition of the α2 isoform.

Research suggests that the α2 isoform is particularly important in regulating intracellular calcium concentrations, especially in cardiac and smooth muscle cells. oup.combiocentury.com Selective inhibition of α2 can lead to localized increases in intracellular sodium, which in turn affects the activity of the sodium-calcium exchanger (NCX), leading to elevated intracellular calcium. oup.com Future studies will need to employ advanced imaging techniques, such as genetically encoded calcium indicators and FRET-based biosensors, to dissect the spatiotemporal dynamics of these signaling events in living cells.

Furthermore, identifying the specific protein-protein interactions of the α2 isoform will be crucial. The Na+/K+-ATPase is known to interact with a variety of other proteins, including ankyrin, caveolin, and components of the cytoskeleton. biocentury.com Future research will focus on identifying the unique interactome of the α2 isoform and how this is altered by inhibitor binding. This knowledge will provide a more complete picture of the cellular consequences of α2 inhibition.

Exploration of Na+/K+-ATPase as a Research Tool for Cellular Biology

The development of highly selective inhibitors for the Na+/K+-ATPase α2 isoform will provide powerful new tools for basic research in cellular biology. By being able to specifically block the function of this single isoform, researchers can probe its precise physiological roles in different cell types and tissues.

For example, selective α2 inhibitors can be used to investigate the role of this isoform in the regulation of neuronal excitability and synaptic transmission. researchgate.net The α2 isoform is predominantly expressed in glial cells, where it is thought to be important for clearing potassium from the synaptic cleft. researchgate.net Selective inhibition of α2 in co-culture systems of neurons and glia could help to elucidate the specific contribution of glial Na+/K+-ATPase to neuronal function.

In the context of cardiovascular research, selective α2 inhibitors can be used to dissect the role of this isoform in excitation-contraction coupling in the heart and in the regulation of vascular tone. nih.govnih.gov These tools will be invaluable for studying the pathophysiology of heart failure and hypertension.

Research Area Application of Selective α2 Inhibitors
NeurobiologyInvestigating the role of glial α2 in potassium homeostasis and neuronal excitability researchgate.net
Cardiovascular PhysiologyDissecting the contribution of α2 to cardiac contractility and vascular tone nih.govnih.govbiocentury.com
Cell Adhesion and PolarityStudying the role of Na+/K+-ATPase in the formation of tight junctions and desmosomes oup.com

Investigation of Endogenous Regulators and Their Interaction with Inhibitors in Experimental Systems

The activity of the Na+/K+-ATPase is modulated by a variety of endogenous substances, including hormones and small regulatory proteins. An important area of future research will be to understand how these endogenous regulators interact with exogenously applied inhibitors of the α2 isoform.

Endogenous cardiotonic steroids , such as ouabain and marinobufagenin, are naturally occurring compounds that can inhibit the Na+/K+-ATPase. nih.gov While the physiological relevance of these endogenous inhibitors is still being debated, it is important to understand how their presence might affect the potency and efficacy of synthetic α2-selective inhibitors. Future studies will need to investigate potential competition or allosteric interactions between endogenous and exogenous inhibitors at the α2 binding site.

FXYD proteins are a family of small, single-transmembrane-domain proteins that act as tissue-specific regulators of the Na+/K+-ATPase. These proteins can modulate the kinetic properties of the enzyme, including its affinity for ions and inhibitors. It will be important to investigate how the association of different FXYD proteins with the α2 isoform influences its sensitivity to various inhibitors. This could reveal new mechanisms for achieving tissue-specific modulation of Na+/K+-ATPase activity.

Q & A

Q. Table 1. Comparison of ATPase Activity Assays

Assay TypeDetection MethodAdvantagesLimitationsReferences
Radioactive (86Rb+^{86}\text{Rb}^+)Scintillation countingHigh sensitivity, direct ion transport measurementRequires radioactive handling permits
Colorimetric (Phosphate release)Absorbance at 620 nmNon-radioactive, cost-effectiveInterference from cellular phosphatases
Fluorometric (ATP consumption)Fluorescent probes (e.g., Mg2+^{2+}-green)Real-time kineticsHigher background noise

Q. Table 2. Common Pitfalls in Inhibitor Studies

IssueSolution
Solvent toxicity (DMSO)Use ≤0.1% solvent; include vehicle controls
Batch variabilitySource inhibitors from validated suppliers (e.g., Abcam, Sigma)
Non-linear dose-responseTest logarithmic concentration ranges and optimize incubation time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.